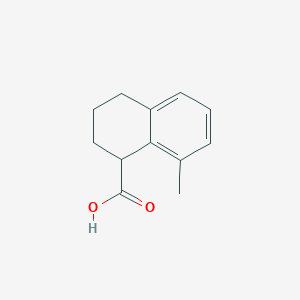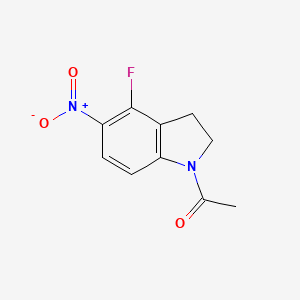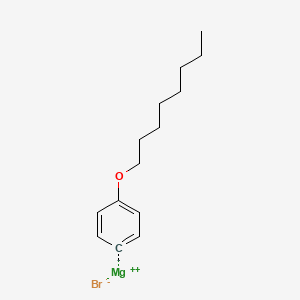
CF3CCl2ZnCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2,2,2-trifluorozinc chloride, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of both chlorine and fluorine atoms in the molecule makes it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluorozinc chloride can be synthesized through the reaction of 1,1-dichloro-2,2,2-trifluoroethane with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the formation of a zinc-carbon bond, which is facilitated by the presence of the halogen atoms.
Industrial Production Methods
Industrial production of 1,1-dichloro-2,2,2-trifluorozinc chloride involves large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and atmosphere.
化学反应分析
Types of Reactions
1,1-Dichloro-2,2,2-trifluorozinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium and nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving 1,1-dichloro-2,2,2-trifluorozinc chloride depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically the corresponding substituted compounds. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds.
科学研究应用
1,1-Dichloro-2,2,2-trifluorozinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective substitution reactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The reagent is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.
作用机制
The mechanism by which 1,1-dichloro-2,2,2-trifluorozinc chloride exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the reaction conditions. The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and allows for selective reactions with different substrates.
相似化合物的比较
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethane: A precursor to 1,1-dichloro-2,2,2-trifluorozinc chloride, used in similar synthetic applications.
1,1,1-Trifluoro-2,2-dichloroethane: Another fluorinated compound with similar reactivity but different substitution patterns.
1,1,1-Trichloro-2,2,2-trifluoroethane: A related compound used in different industrial applications.
Uniqueness
1,1-Dichloro-2,2,2-trifluorozinc chloride is unique due to its combination of chlorine and fluorine atoms, which provide a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds and modifying complex molecules.
属性
分子式 |
C2Cl3F3Zn |
|---|---|
分子量 |
252.8 g/mol |
IUPAC 名称 |
chlorozinc(1+);2,2-dichloro-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2Cl2F3.ClH.Zn/c3-1(4)2(5,6)7;;/h;1H;/q-1;;+2/p-1 |
InChI 键 |
CUAPEEWBVBMGEI-UHFFFAOYSA-M |
规范 SMILES |
[C-](C(F)(F)F)(Cl)Cl.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone](/img/structure/B8568909.png)
![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)



![N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B8568934.png)

![methyl-(5-methyl-1H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B8568953.png)





